3-(2-Chloro-6-nitrophenoxy)-N~1~-(2,4-dimethylphenyl)benzamide
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Overview
Description
3-(2-Chloro-6-nitrophenoxy)-N~1~-(2,4-dimethylphenyl)benzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-nitrophenoxy group and a dimethylphenyl group attached to a benzamide core. It is often used in research settings due to its interesting chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-nitrophenoxy)-N~1~-(2,4-dimethylphenyl)benzamide typically involves the reaction of 2-chloro-6-nitrophenol with 2,4-dimethylaniline in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-nitrophenoxy)-N~1~-(2,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted benzamides: Formed by nucleophilic substitution reactions.
Scientific Research Applications
3-(2-Chloro-6-nitrophenoxy)-N~1~-(2,4-dimethylphenyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-nitrophenoxy)-N~1~-(2,4-dimethylphenyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The chloro and nitro groups may play a role in its reactivity and biological activity, potentially interacting with enzymes or receptors in biological systems. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide: Similar structure but with a different position of the chloro-nitrophenoxy group.
2-(3,4-Dimethylphenyl)-2-oxoethyl 3-(2-chloro-6-nitrophenoxy)benzoate: Contains a similar phenoxy group but with different substituents.
Uniqueness
3-(2-Chloro-6-nitrophenoxy)-N~1~-(2,4-dimethylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-13-9-10-18(14(2)11-13)23-21(25)15-5-3-6-16(12-15)28-20-17(22)7-4-8-19(20)24(26)27/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJUCEBXZDSYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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